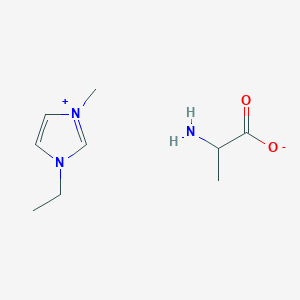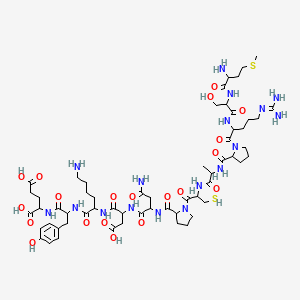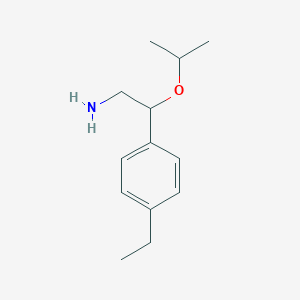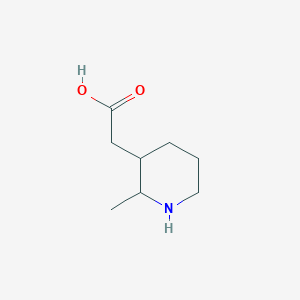![molecular formula C18H25NO6 B12108374 8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)
8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[105104,7015,18]octadec-12-eno-3,9-diona es un complejo compuesto orgánico conocido por su estructura única y propiedades químicas significativas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-eno-3,9-diona típicamente involucra múltiples pasos, incluyendo reacciones de sustitución, hidrólisis, acidificación y descarboxilación. Por ejemplo, un método involucra realizar una reacción de sustitución en isobutyronitrilo y 1,4-dihalogenado butano para obtener 2,2-dimetil-6-halogenado hexanenitrilo. Este intermedio se somete luego a nuevas reacciones de sustitución, hidrólisis, acidificación y descarboxilación para producir el compuesto objetivo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucran la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-eno-3,9-diona sufre varios tipos de reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto para aplicaciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para asegurar que la transformación deseada ocurra de manera eficiente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción podrían producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-eno-3,9-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Industria: La estabilidad y reactividad del compuesto lo hacen adecuado para su uso en procesos industriales, como la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo por el cual 8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-eno-3,9-diona ejerce sus efectos involucra su capacidad para eliminar radicales libres e inhibir los procesos oxidativos. Este compuesto interactúa con objetivos moleculares como las especies reactivas de oxígeno (ROS) y las especies reactivas de nitrógeno (RNS), neutralizándolas y previniendo el daño celular. Las vías involucradas incluyen la activación de mecanismos de defensa antioxidantes y la modulación de vías de señalización sensibles al redox .
Comparación Con Compuestos Similares
Compuestos similares
Trolox: Un derivado soluble en agua de la vitamina E con potentes propiedades antioxidantes.
Ácido 6-Hidroxi-2,5,7,8-tetrametilcromano-2-carboxílico: Conocido por sus actividades de eliminación de radicales y antioxidantes.
Unicidad
8-Hidroxi-5,5,7,8-tetrametil-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-eno-3,9-diona es único debido a su compleja estructura tetracíclica, que confiere propiedades químicas y reactividad distintas. Esta complejidad estructural permite una gama más amplia de aplicaciones en comparación con los compuestos antioxidantes más simples como el Trolox.
Propiedades
IUPAC Name |
8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZGSKXUFRIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)
